![molecular formula C31H33N5O4 B588111 Intedanib-d3 CAS No. 1624587-84-3](/img/structure/B588111.png)
Intedanib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intedanib-d3, also known as Nintedanib , is an oral, small-molecule tyrosine kinase inhibitor . It is used to treat idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease . The molecular formula of Intedanib-d3 is C31H30D3N5O4 .
Synthesis Analysis
The synthesis of Nintedanib involves a combination of the current synthesis method of this compound and its intermediates . A new process concept was developed to optimize and simplify the synthesis of crystalline vitamin D3. This process was conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing .Molecular Structure Analysis
The molecular structure of Intedanib-d3 is represented by the formula C31H30D3N5O4 . The molecular weight is 542.64 .Chemical Reactions Analysis
Intedanib-d3 is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces .Physical And Chemical Properties Analysis
Intedanib-d3 has a molecular weight of 542.6 g/mol . The molecular formula is C31H33N5O4 . The XLogP3 is 3.3, and it has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .Scientific Research Applications
Intedanib as a Multi-Target Tyrosine Kinase Inhibitor : Intedanib has been developed as an anti-cancer and anti-fibrotic drug due to its ability to inhibit multiple tyrosine kinase receptors, which are crucial in tumor angiogenesis and tumor progression. It has shown clinical efficacy against a broad range of malignancies and appears to have an excellent safety profile (Antoniu & Kolb, 2010).
Synthesis and Evaluation of Novel RTK Inhibitors : A study on novel oxindole-based RTK inhibitors, which includes intedanib, demonstrated their potent anti-proliferative activity against various cancer cell lines. These compounds, including intedanib, have been evaluated for their effectiveness in inhibiting cancer cell proliferation (Chen et al., 2014).
Intedanib in Phase III Development for NSCLC : Intedanib has reached phase III trials for the treatment of non-small cell lung cancer (NSCLC), indicating its significant potential in this area. Its development alongside other receptor kinase inhibitors showcases its importance in current cancer research and therapy (Yee, 2011).
Mechanism of Action
Nintedanib is a competitive inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). It competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) .
Safety and Hazards
Future Directions
Nintedanib is currently one of only two disease-modifying therapies available and indicated for the treatment of idiopathic pulmonary fibrosis . It is also used as a first-line treatment following diagnosis to slow down the progressive loss of lung function . As a chemotherapeutic agent for non-small cell lung cancer (NSCLC), Nintedanib, in combination with Docetaxel, is reserved for patients who have tried and failed first-line chemotherapeutic options .
properties
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuteriomethyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Intedanib-d3 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.